

An In-depth Technical Guide to 4-(Benzyloxy)-3-chlorobenzaldehyde

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-chlorobenzaldehyde

Cat. No.: B1271881

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CAS Number: 66422-84-2

This technical guide provides a comprehensive overview of **4-(benzyloxy)-3-chlorobenzaldehyde**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, reactivity, and applications.

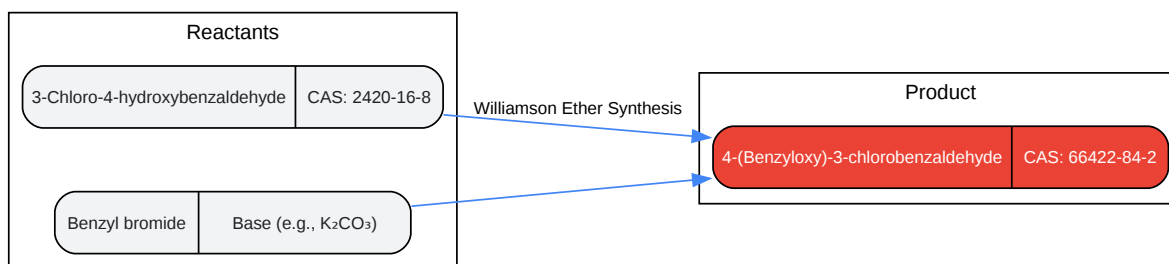
Physicochemical Properties

4-(Benzyloxy)-3-chlorobenzaldehyde is a solid at room temperature, appearing as a powder. [1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₁ ClO ₂	[2]
Molecular Weight	246.69 g/mol	[2]
Melting Point	89-94 °C	[2][3][4]
Boiling Point	389.1 °C (Predicted)	[2][3]
Density	1.247 g/cm ³ (Predicted)	[3]
Flash Point	162.2 °C	[2]
Physical Form	Powder/Solid	[3][5]
Storage Temperature	2-8°C, under inert atmosphere	[3][5]

Synthesis

The primary route for the synthesis of **4-(benzyloxy)-3-chlorobenzaldehyde** is the Williamson ether synthesis. This method involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.[1][6]



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Caption: Synthesis of **4-(Benzyloxy)-3-chlorobenzaldehyde**.

Experimental Protocol (Adapted from a similar synthesis)

The following is a representative experimental protocol adapted from the synthesis of the analogous compound, 4-(benzyloxy)benzaldehyde.^[7] Researchers should optimize the conditions for the specific chlorinated substrate.

Materials:

- 3-Chloro-4-hydroxybenzaldehyde
- Benzyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Ethanol
- Ethyl acetate (EtOAc)
- Diethyl ether (Et_2O)
- Saturated sodium chloride solution
- 5% Sodium hydroxide solution
- Distilled water
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Under a nitrogen atmosphere, dissolve 3-chloro-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
- Add benzyl bromide and anhydrous potassium carbonate to the solution.
- Reflux the mixture for several hours (e.g., 14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).^[7]

- After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.^[7]
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.^[7]
- Dissolve the resulting residue in diethyl ether.^[7]
- Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.^[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.^[7]
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals.^[7]

Spectroscopic Data

Detailed spectroscopic data for **4-(benzyloxy)-3-chlorobenzaldehyde** is not widely available in the public domain. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below.

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons of both the benzaldehyde and benzyl rings (typically in the range of 6.9-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.1-5.3 ppm.

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (around 190 ppm). Aromatic carbons would appear in the 110-160 ppm region, and the benzylic carbon would be expected around 70 ppm.

IR Spectroscopy: The infrared spectrum should display a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1680-1705 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic rings and the aldehyde, and C-O stretching of the ether linkage.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton and the loss of the carbonyl group.

Reactivity and Applications

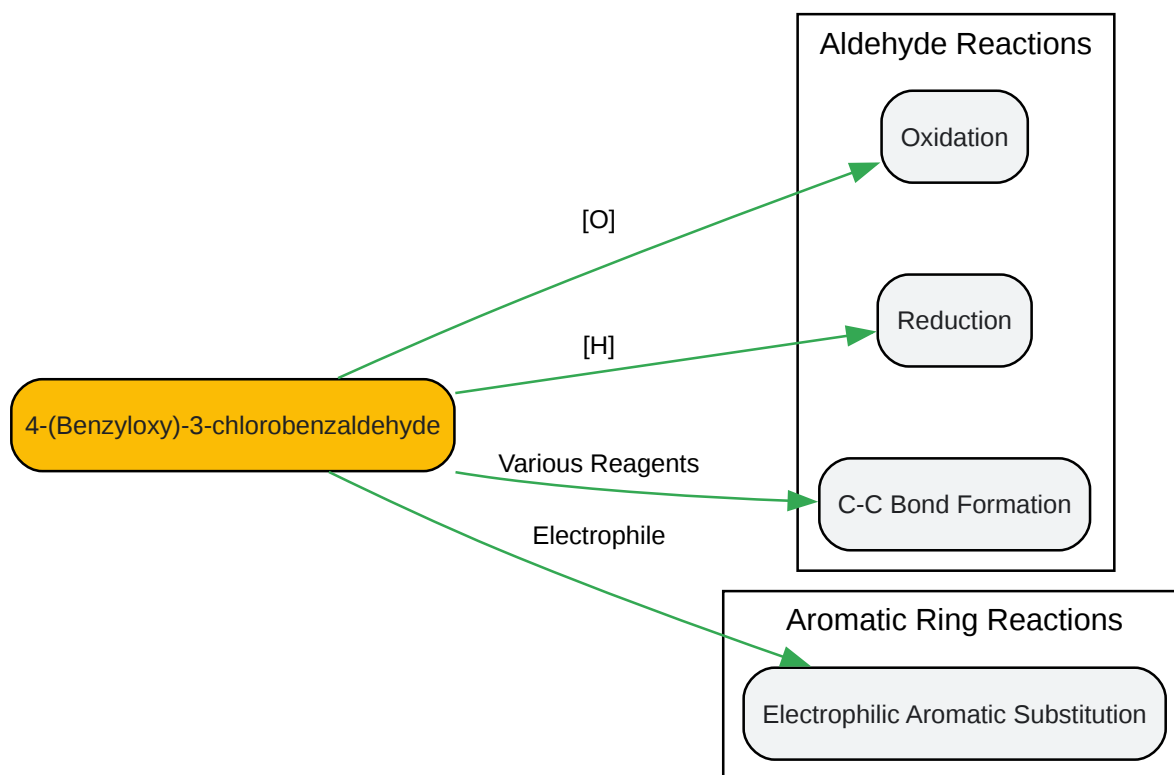
4-(Benzyloxy)-3-chlorobenzaldehyde is a versatile chemical intermediate used in the synthesis of more complex molecules.^[2] Its reactivity is primarily centered around the aldehyde functional group and the aromatic ring.

Reactions of the Aldehyde Group:

- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid.
- **Reduction:** The aldehyde can be reduced to a primary alcohol.
- **Carbon-Carbon Bond Formation:** It can participate in various reactions to form new carbon-carbon bonds, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

Reactions of the Aromatic Ring:

- **Electrophilic Aromatic Substitution:** The benzyloxy group is an activating, ortho-, para-directing group, influencing the regioselectivity of electrophilic substitution reactions on the benzaldehyde ring.



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Caption: Key reactions of **4-(Benzyloxy)-3-chlorobenzaldehyde**.

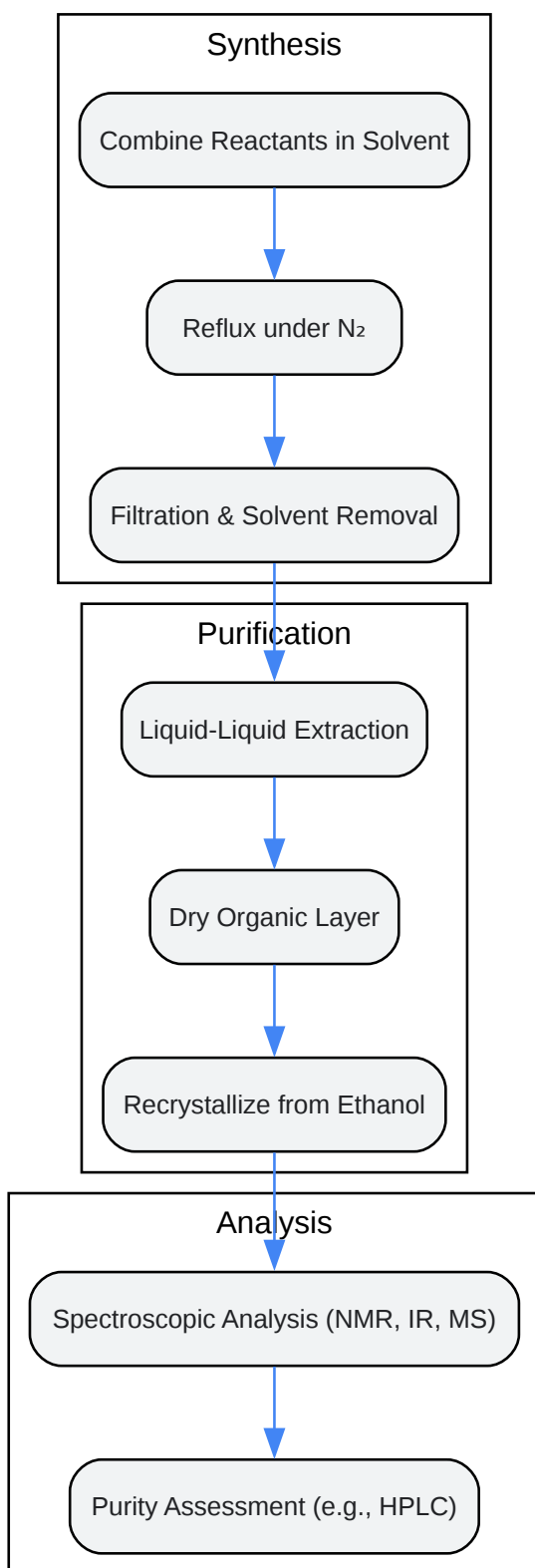
A significant application of this compound is in the synthesis of the SGLT2 inhibitor, Ertugliflozin, a drug used for the treatment of type 2 diabetes mellitus.[8] It serves as a key building block for the construction of the drug's core structure.

Safety Information

4-(Benzyloxy)-3-chlorobenzaldehyde is associated with the following hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautionary Statements: A range of precautionary statements apply, including P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[9]

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. For more detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.^[6]
^[9]



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